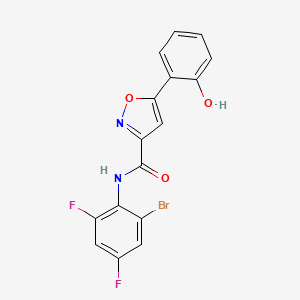![molecular formula C19H22N2O2 B6078161 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide, also known as NBMPR, is a potent and selective inhibitor of nucleoside transporters. It has been extensively studied for its scientific research applications, particularly in the fields of biochemistry and physiology.
Mechanism of Action
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide works by binding to the nucleoside transporter protein and blocking the entry of nucleosides into the cell. This leads to a decrease in cellular ATP levels and an increase in cell death. This compound has been shown to be a potent and selective inhibitor of nucleoside transporters, with little effect on other transporters.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in cancer research, this compound has been used to study the role of nucleoside transporters in the brain, where they play a key role in regulating adenosine levels. This compound has also been used to study the role of nucleoside transporters in the immune system, where they are involved in the uptake of nucleosides by immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide is its selectivity for nucleoside transporters, which makes it a valuable tool for studying these proteins in vitro and in vivo. However, this compound has some limitations as well. It is a potent inhibitor of nucleoside transporters, which can lead to off-target effects and toxicity at high concentrations. Additionally, this compound has a short half-life in vivo, which can limit its usefulness in animal studies.
Future Directions
There are many potential future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide. One area of interest is the development of more potent and selective inhibitors of nucleoside transporters. Another area of interest is the use of this compound in combination with other drugs to increase their effectiveness in cancer treatment. Finally, this compound could be used as a tool to study the role of nucleoside transporters in other physiological processes, such as inflammation and wound healing.
Conclusion
In conclusion, this compound is a valuable research tool for studying the role of nucleoside transporters in various physiological and pathological processes. Its selectivity and potency make it a valuable tool for studying these proteins in vitro and in vivo. However, its off-target effects and short half-life limit its usefulness in certain applications. Future research on this compound could lead to the development of more potent and selective inhibitors of nucleoside transporters, as well as new insights into the role of these proteins in various physiological processes.
Synthesis Methods
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide involves the reaction of 1-naphthylmethylamine with butyric anhydride, followed by the addition of pyrrolidine and acetic anhydride. The resulting product is purified through recrystallization and column chromatography. This method has been optimized over the years to increase the yield and purity of this compound.
Scientific Research Applications
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide is primarily used as a research tool to study the role of nucleoside transporters in various physiological and pathological processes. It has been shown to inhibit the uptake of adenosine and other nucleosides, leading to a decrease in cellular ATP levels and an increase in cell death. This effect has been exploited in cancer research, where this compound has been used to sensitize cancer cells to chemotherapy.
properties
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-6-18(22)20-16-11-19(23)21(13-16)12-15-9-5-8-14-7-3-4-10-17(14)15/h3-5,7-10,16H,2,6,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCUTQROMRRNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B6078078.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6078100.png)
![ethyl 3-(3-chlorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6078117.png)
![6-(4-ethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6078125.png)


![1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6078149.png)
![5-(1-methyl-1H-pyrazol-4-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6078154.png)
![3-[1-(2-hydroxybenzyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6078171.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B6078173.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone](/img/structure/B6078176.png)